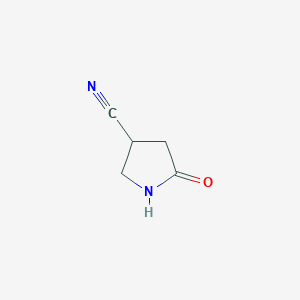

5-Oxopyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-2-4-1-5(8)7-3-4/h4H,1,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGZFAMYBLCHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625343 | |

| Record name | 5-Oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824966-97-4 | |

| Record name | 5-Oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 5 Oxopyrrolidine 3 Carbonitrile

Reactivity of the Nitrile Group (-CN)

The carbon-nitrogen triple bond of the nitrile group in 5-Oxopyrrolidine-3-carbonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic allows for a range of transformations, including reduction, hydrolysis, and the addition of organometallic species. masterorganicchemistry.com

Reductive Transformations to Amines or Aldehydes

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: The complete reduction of the nitrile to a primary amine (R-CH₂NH₂) is a common transformation. chemguide.co.uk This can be accomplished through several methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org This process is widely used in industrial applications for its efficiency. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemguide.co.ukchemistrysteps.com The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an aqueous or acidic workup to neutralize the intermediate and protonate the amine. chemguide.co.ukchemistrysteps.com Other reagents such as diborane (B8814927) or sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst can also be employed. wikipedia.orgorganic-chemistry.org

Partial Reduction to Aldehydes: A more controlled reduction can yield an aldehyde. This is typically achieved using a less reactive hydride reagent that adds only once across the triple bond.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a selective reducing agent that can convert nitriles to aldehydes. wikipedia.orgchemistrysteps.com The reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed during the aqueous workup to release the aldehyde. chemistrysteps.com The low temperature at which the reaction is often conducted prevents further reduction of the aldehyde.

Table 1: Reductive Transformations of the Nitrile Group

| Transformation | Reagent(s) | Product Functional Group | Reference(s) |

| Full Reduction | Catalytic Hydrogenation (H₂, Ni/Pd/Pt) | Primary Amine (-CH₂NH₂) | wikipedia.org |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | chemguide.co.ukchemistrysteps.com |

| Partial Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) | wikipedia.orgchemistrysteps.com |

Hydrolytic Pathways to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid. lumenlearning.comlibretexts.org The isolation of the amide is possible under carefully controlled conditions. stackexchange.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will typically lead to the formation of the corresponding carboxylic acid (5-Oxopyrrolidine-3-carboxylic acid) and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.comleah4sci.com The reaction proceeds through an amide intermediate (5-Oxopyrrolidine-3-carboxamide). chemistrysteps.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), results in the formation of a carboxylate salt and ammonia (B1221849) gas. libretexts.orgleah4sci.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

The intermediate, 5-Oxopyrrolidine-3-carboxamide (B176796), is a stable compound that can be purchased commercially, indicating that the hydrolysis can be stopped at the amide stage. sigmaaldrich.com

Table 2: Hydrolysis of the Nitrile Group

| Condition | Intermediate Product | Final Product (after workup) | Reference(s) |

| Acidic (e.g., H₃O⁺, heat) | 5-Oxopyrrolidine-3-carboxamide | 5-Oxopyrrolidine-3-carboxylic acid | libretexts.orgchemistrysteps.comleah4sci.com |

| Basic (e.g., NaOH, heat, then H₃O⁺) | 5-Oxopyrrolidine-3-carboxamide | 5-Oxopyrrolidine-3-carboxylic acid | libretexts.orgleah4sci.com |

Nucleophilic Additions with Organometallic Reagents for Ketone Formation

The reaction of nitriles with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), provides a powerful method for the synthesis of ketones. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbon of the nitrile. youtube.comyoutube.com This addition forms a stable intermediate imine anion (as a magnesium salt in the case of Grignard reagents). youtube.com This intermediate is unreactive towards a second equivalent of the organometallic reagent. youtube.com Subsequent hydrolysis of the imine anion during aqueous workup yields the desired ketone. masterorganicchemistry.comyoutube.com This two-step process allows for the construction of a new carbon-carbon bond and the formation of a ketone functional group. masterorganicchemistry.com

Table 3: Ketone Formation from the Nitrile Group

| Reagent(s) | Intermediate | Product Functional Group | Reference(s) |

| 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Imine Anion Salt | Ketone (-C(O)R) | masterorganicchemistry.comyoutube.com |

| 1. Organolithium (R-Li) 2. H₃O⁺ | Imine Anion Salt | Ketone (-C(O)R) | libretexts.org |

Transformations Involving the 5-Oxo (Lactam Carbonyl) Group

The lactam carbonyl group within the 5-oxopyrrolidine ring behaves like a typical amide carbonyl, but its cyclic nature can influence its reactivity. It can undergo reduction and serve as an anchor for functionalizing the adjacent carbon atom.

Reductive Reactions of the Lactam Carbonyl

The lactam carbonyl can be reduced to an alcohol or, under more forcing conditions, completely removed.

Reduction to an Alcohol: Similar to other carbonyl compounds, the lactam carbonyl can be reduced to a secondary alcohol. In the case of 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile, this transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield the corresponding 5-hydroxy-pyrrolidine-3-carbonitrile. Standard reducing agents for carbonyls, such as sodium borohydride (NaBH₄), are also expected to effect this transformation. libretexts.org

Decarbonylative Ring Contraction: More advanced strategies allow for the complete removal of the carbonyl group. A nickel-catalyzed reaction can mediate the excision of the carbonyl moiety as carbon monoxide, resulting in a one-carbon ring contraction to yield a substituted pyrrolidine (B122466). nih.gov This "skeletal editing" transforms the lactam into a masked cyclic amine. nih.gov

Strategies for Functionalization Adjacent to the Carbonyl Center

The α-carbon to the lactam carbonyl (the C4 position) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile that can be used to form new carbon-carbon bonds.

α-Alkylation: To achieve selective alkylation at the C4 position, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is typically used. youtube.com The reaction is run at low temperatures (e.g., -78 °C) to form the kinetic enolate, which then reacts with an alkyl halide in an Sₙ2 reaction to introduce an alkyl group at the C4 position. youtube.comyoutube.com

Stork Enamine Synthesis: A milder alternative to direct enolate alkylation involves the formation of an enamine. The lactam is first reacted with a secondary amine to form an enamine, which can then be alkylated. Subsequent hydrolysis converts the enamine back to the α-alkylated lactam. youtube.com

α-Functionalization via Umpolung: Modern methods have been developed that reverse the normal polarity (umpolung) of the α-position. By converting the amide into an enolonium ion, the α-carbon becomes electrophilic and can react with a variety of heteroatom nucleophiles, enabling α-halogenation, α-oxygenation, and α-amination. nih.gov

Table 4: Transformations of the 5-Oxo Group and Adjacent Center

| Transformation Type | Reagent(s) | Resulting Structure/Modification | Reference(s) |

| Carbonyl Reduction | LiAlH₄, NaBH₄ | 5-Hydroxy-pyrrolidine derivative | libretexts.org |

| Decarbonylative Ring Contraction | Ni(0) catalyst | Pyrrolidine derivative (ring contraction) | nih.gov |

| α-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | 4-Alkyl-5-oxopyrrolidine derivative | youtube.comyoutube.com |

Chemical Modifications of the Pyrrolidine Ring System

The this compound scaffold is a versatile platform for chemical modification. The reactivity of the molecule is centered around the lactam nitrogen, the α-carbons to the carbonyl and nitrile groups, and the nitrile group itself. These sites allow for a variety of transformations, enabling the synthesis of a diverse library of derivatives.

Substitution Reactions on the Pyrrolidine Framework

Substitution reactions on the 5-oxopyrrolidine ring primarily occur at the nitrogen atom (N-1 position), which is the most common site for introducing molecular diversity. The synthesis of N-substituted derivatives often begins with the reaction of a primary amine with itaconic acid or its derivatives. nih.gov

For instance, the reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This serves as a foundational step for creating a variety of N-aryl substituted pyrrolidinones. The resulting N-substituted framework can then undergo further modifications. For example, the acetamido group on the phenyl ring can be hydrolyzed to a free amino group, which provides another handle for subsequent chemical transformations. nih.gov

The nature of the substituent on the nitrogen atom significantly influences the chemical properties and biological activity of the resulting compounds. Research has explored the introduction of various aryl groups, including those with hydroxyl and acetamido functionalities, to create libraries of compounds for screening. nih.govmdpi.com

Table 1: Examples of N-Substitution Reactions on the Pyrrolidine Framework

| Starting Amine | Reagent | Resulting Product | Reference |

| N-(4-aminophenyl)acetamide | Itaconic Acid | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| Aniline Derivative | Itaconic Acid | 1-Aryl-5-oxopyrrolidine-3-carboxylic acid | mdpi.comktu.lt |

Alkylation and Acylation at Various Ring Positions

Alkylation and acylation reactions are key strategies for modifying the 5-oxopyrrolidine core, targeting either the nitrogen atom of the lactam or functional groups attached to the ring. The control of N- versus O-alkylation of the ambident lactam anion is a classic challenge in synthesis, with the outcome depending heavily on reaction conditions. nih.gov While specific studies on the alkylation of the parent this compound are not detailed, the general principles of lactam alkylation apply.

Acylation reactions are more commonly reported on derivatives, particularly those containing a hydrazide group at the C-3 position. The compound 5-oxo-1-(substituted-phenyl)pyrrolidine-3-carbohydrazide is a frequent starting point for extensive derivatization. mdpi.comktu.ltnih.gov

This carbohydrazide (B1668358) readily undergoes condensation (an acylation-related reaction) with various aromatic aldehydes. mdpi.comnih.gov For example, reacting the hydrazide with different aldehydes in methanol (B129727) with a catalytic amount of acid produces a series of N'-substituted hydrazone derivatives in good to excellent yields (57-90%). mdpi.comnih.gov

Furthermore, direct acylation can be achieved using reagents like anhydrides. The reaction of a hydrazide precursor with succinic anhydride (B1165640) in anhydrous toluene (B28343) results in the formation of a 2-substituted-1-(...acetamido)-5-oxopyrrolidine-3-carboxylic acid, demonstrating a clear acylation at the terminal nitrogen of the hydrazide moiety. researchgate.netresearchgate.net

These transformations highlight the utility of the C-3 position as a point for elongation and functionalization through acylation and related reactions, leading to complex molecules with diverse chemical architectures. nih.govresearchgate.net

Table 2: Examples of Acylation and Related Reactions on 5-Oxopyrrolidine Derivatives

| Starting Material | Reagent | Reaction Type | Resulting Product | Reference |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Aromatic Aldehydes | Condensation/Hydrazone formation | N'-(substituted-methylene)-5-oxopyrrolidine-3-carbohydrazide | nih.gov |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic Aldehydes | Condensation/Hydrazone formation | 1-(2-Hydroxyphenyl)-N'-substituted-5-oxopyrrolidine-3-carbohydrazide | mdpi.com |

| Acetohydrazide derivative | Succinic Anhydride | Acylation | 2-Substituted-1-(...acetamido)-5-oxopyrrolidine-3-carboxylic acid | researchgate.netresearchgate.net |

| 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 2,4-Pentanedione | Condensation/Cyclization | 3,5-Dimethylpyrazole derivative | ktu.lt |

Derivatization Strategies for Advanced Chemical Entities Based on the 5 Oxopyrrolidine 3 Carbonitrile Scaffold

Functionalization at the C-3 Position via Nitrile Group Transformations

The nitrile group at the C-3 position of the 5-oxopyrrolidine ring serves as a key handle for introducing diverse functionalities. This can be achieved through hydrolysis to a carboxylic acid precursor, which then opens up a plethora of subsequent derivatization pathways.

Synthesis of Amides, Esters, and Hydrazides (from acid precursor)

The conversion of the C-3 nitrile to a carboxylic acid is a fundamental step that paves the way for the synthesis of amides, esters, and hydrazides. ktu.ltnih.govlibretexts.org These functional groups are prevalent in many biologically active molecules.

Amides are typically synthesized by reacting the carboxylic acid precursor with an amine in the presence of a coupling agent. researchgate.netnih.gov This reaction is versatile, allowing for the introduction of a wide array of substituents on the amide nitrogen, thereby enabling the fine-tuning of the molecule's properties.

Esters are formed through the reaction of the carboxylic acid with an alcohol, often under acidic conditions or using esterification agents. organic-chemistry.orgmedcraveonline.com Similar to amides, the esterification process allows for the incorporation of various alkyl or aryl groups, which can influence the compound's lipophilicity and pharmacokinetic profile.

Hydrazides are prepared by the condensation of the carboxylic acid with hydrazine (B178648) or its derivatives. nih.govnih.gov Hydrazides are particularly useful intermediates as they can be further modified to generate a variety of heterocyclic systems or hydrazone derivatives. ktu.ltresearchgate.net

Table 1: Synthesis of Amides, Esters, and Hydrazides from 5-Oxopyrrolidine-3-carboxylic Acid

| Derivative Type | Reactant | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Amide | Amine | Coupling agents (e.g., HBTU, DCC) | researchgate.netresearchgate.net |

| Ester | Alcohol | Acid catalysis (e.g., H₂SO₄), Steglich esterification | nih.govorganic-chemistry.org |

| Hydrazide | Hydrazine hydrate | Reflux in a suitable solvent | ktu.ltnih.gov |

Heterocyclic Annulation and Cyclocondensation Reactions

The nitrile group and its derivatives, such as hydrazides, are excellent precursors for constructing various heterocyclic rings. These reactions significantly increase the structural diversity and complexity of the resulting molecules, often leading to enhanced biological activity.

The 5-oxopyrrolidine-3-carbonitrile scaffold can be elaborated to include various five-membered heterocyclic rings.

Pyrazoles: These can be synthesized by the condensation of hydrazide derivatives with 1,3-dicarbonyl compounds. ktu.ltnih.govyoutube.comorganic-chemistry.org The reaction conditions can be tailored to control the regioselectivity of the cyclization.

Triazoles: The formation of triazole rings can be achieved through several methods, including the reaction of nitriles with azides or the cyclization of hydrazide derivatives. mdpi.comorganic-chemistry.orgyoutube.comrsc.org

Oxadiazoles: 1,3,4-Oxadiazole moieties can be introduced starting from hydrazide precursors. researchgate.netnih.govnih.gov

Pyrroles: The synthesis of pyrrole (B145914) rings can be accomplished through various strategies, often involving the reaction of an amine with a 1,4-dicarbonyl compound, which can be derived from the pyrrolidine (B122466) core. ktu.ltorganic-chemistry.orgrsc.orgyoutube.comorganic-chemistry.org

Hydrazone derivatives are readily prepared by the condensation of hydrazides with a variety of aldehydes and ketones. ktu.ltnih.govresearchgate.netresearchgate.netresearchgate.net This reaction is typically carried out in a suitable solvent, sometimes with acid catalysis, and often results in high yields. nih.govnih.govbinghamton.edu The resulting hydrazones can exhibit a range of biological activities and can also serve as intermediates for further transformations.

Benzimidazole moieties can be constructed by reacting the carboxylic acid derivative of this compound with o-phenylenediamines. rasayanjournal.co.innih.govnih.govresearchgate.netorganic-chemistry.org This condensation reaction, often carried out under acidic conditions and heat, leads to the formation of a fused heterocyclic system with significant therapeutic potential. researchgate.net

The formation of a 1,2,4-triazine (B1199460) ring can be achieved through the reaction of an acid hydrazide with a 1,2-dicarbonyl compound in the presence of a source of ammonia (B1221849), such as ammonium (B1175870) acetate. ktu.ltderpharmachemica.comnih.govwikipedia.orgnih.gov This cyclocondensation reaction provides access to a class of compounds with a distinct heterocyclic framework.

Table 2: Heterocyclic Derivatives from this compound Precursors

| Heterocycle | Precursor | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrazole | Hydrazide | 1,3-Diketone, acid catalysis | ktu.ltnih.gov |

| Triazole | Nitrile/Hydrazide | Azide (B81097), or cyclization of hydrazide | mdpi.comorganic-chemistry.org |

| Oxadiazole | Hydrazide | - | researchgate.netnih.gov |

| Pyrrole | Amine | 1,4-Diketone, acid catalysis | ktu.ltorganic-chemistry.org |

| Hydrazone | Hydrazide | Aldehyde/Ketone, acid catalysis | nih.govresearchgate.netresearchgate.net |

| Benzimidazole | Carboxylic acid | o-Phenylenediamine, acid, heat | researchgate.netrasayanjournal.co.in |

| Triazine | Hydrazide | 1,2-Dicarbonyl, ammonium acetate | ktu.lt |

Structural Modifications at the N-1 Position of the Pyrrolidinone Ring

The nitrogen atom at the N-1 position of the 5-oxopyrrolidinone ring serves as a critical and highly versatile point for structural modification. Introducing substituents at this position significantly influences the molecule's steric and electronic properties, which in turn can modulate its chemical reactivity and biological activity. Synthetic strategies targeting the N-1 position are foundational in the development of 5-oxopyrrolidine-based compounds for various applications. These modifications are typically achieved through reactions involving the pyrrolidinone nitrogen, which can act as a nucleophile to react with a wide range of electrophiles.

Research has demonstrated the successful introduction of a wide array of both aromatic and aliphatic groups at the N-1 position, leading to novel classes of 5-oxopyrrolidine derivatives. These substitutions are key to expanding the chemical space and exploring structure-activity relationships.

Aromatic Substituents: The incorporation of aromatic rings at the N-1 position is a common strategy. These substituents can engage in various intermolecular interactions and can be further functionalized. For instance, derivatives have been synthesized starting from precursors like 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid. nih.govktu.lt The phenyl group in these cases acts as a scaffold, where further modifications on the aromatic ring, such as the introduction of nitroso or azo groups, or the conversion of the acetamido group to a free amine, can be performed to create a library of diverse compounds. nih.govktu.lt Other examples include the synthesis of 1-phenyl and 1-(4-bromophenyl) derivatives, which serve as precursors for more complex heterocyclic systems. researchgate.net

Aliphatic Substituents: Simple and complex aliphatic groups have also been successfully introduced. The use of bulky, hydrophobic aliphatic substituents, such as an isobutyl group, has been explored. mdpi.com The rationale behind introducing such groups is often to enhance binding affinity with biological targets by interacting with hydrophobic pockets. mdpi.com Another example includes the N-alkylation with a 2-(3,4-dimethoxyphenyl)ethyl group, creating more complex structures with potential for specific biological interactions.

The following table summarizes examples of N-1 substituents introduced onto the 5-oxopyrrolidinone scaffold.

| Substituent Type | Specific Substituent Example | Resulting Scaffold/Intermediate |

| Aromatic | Phenyl | 1-Phenyl-5-oxopyrrolidine |

| Aromatic | 4-Hydroxyphenyl | 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Aromatic | 4-Acetamidophenyl | 1-(4-Acetamidophenyl)-5-oxopyrrolidine carboxylic acid |

| Aromatic | 4-Bromophenyl | 1-(4-Bromophenyl)-5-oxopyrrolidine |

| Aliphatic | Isobutyl | 1-Isobutyl-5-oxopyrrolidine |

| Aliphatic | 2-(3,4-dimethoxyphenyl)ethyl | (3S)-N-(cyanomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |

Rational Design Principles for Modulating Chemical Properties and Synthetic Applications

The modification of the N-1 position on the 5-oxopyrrolidinone ring is not arbitrary but is guided by rational design principles aimed at achieving specific chemical properties or enabling further synthetic transformations. These principles are crucial for the efficient development of advanced chemical entities.

One key principle is the modulation of biological activity through steric and electronic effects . The introduction of a bulky, hydrophobic substituent, such as a phenyl or isobutyl group, at the N-1 position has been shown to be essential for the anti-multiple myeloma activity of certain 5-oxopyrrolidine derivatives. mdpi.com This suggests that a significant hydrophobic moiety at this position is critical for effective binding to the biological target.

Another important design principle is the introduction of functional handles for further derivatization . Synthesizing N-1 substituted pyrrolidinones with reactive functional groups on the substituent allows for the creation of large compound libraries for screening. For example, starting with 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid allows for subsequent reactions like nitrosation or coupling with diazonium salts on the activated phenyl ring. ktu.lt Similarly, the acetamido group in 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid can be hydrolyzed to a free amino group, which then serves as a reactive site for synthesizing a series of derivatives bearing azole, diazole, and hydrazone moieties for anticancer and antimicrobial screening. nih.gov This strategy efficiently generates molecular diversity from a common intermediate.

The following table outlines rational design principles based on N-1 substitutions.

| Design Principle | N-1 Substituent Example | Intended Chemical Property or Synthetic Application |

| Enhance hydrophobic interactions for biological targets | Phenyl, Isobutyl | Essential for anti-multiple myeloma activity by interacting with hydrophobic pockets of the target. mdpi.com |

| Introduce a functional handle for further synthesis | 4-Hydroxyphenyl | Enables subsequent electrophilic substitution on the activated phenyl ring (e.g., nitrosation, azo coupling). ktu.lt |

| Provide a reactive site for library synthesis | 4-Acetamidophenyl | The acetamido group can be converted to an amine, allowing for the synthesis of diverse amides and heterocycles for biological screening. nih.gov |

| Create complex heterocyclic systems | Phenyl, 4-Bromophenyl | Serve as key intermediates for the synthesis of more complex molecules containing azole, diazole, and triazole moieties. researchgate.net |

Computational Approaches in 5 Oxopyrrolidine 3 Carbonitrile Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are foundational tools in computational chemistry that allow for the exploration of molecular conformations, interactions, and dynamics. These techniques are crucial in drug design and materials science. For the 5-oxopyrrolidine scaffold, these studies have been primarily directed towards understanding its interaction with biological targets.

Conformational Analysis and Geometrical Optimization (e.g., Density Functional Theory Calculations)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Geometrical optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

In the context of 5-oxopyrrolidine derivatives, DFT calculations are employed to determine the most stable conformations of these molecules. nih.gov The unconstrained conformation of the pyrrolidine (B122466) ring is considered beneficial in drug design as it can be adjusted and fixed with the selection of appropriate substituents. nih.gov The conformational analysis of related dipeptides has been studied using DFT methods at various levels of theory, such as B3LYP/6-311+G(d,p), to identify stable conformers. nih.gov The study of a dipeptide, for instance, revealed 87 stable conformers out of a possible 243, with the remaining migrating to more stable geometries. nih.gov This type of analysis is crucial for understanding how the molecule will present itself to a biological target.

Ligand-Target Interaction Prediction via Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict how a small molecule (ligand) binds to a protein target.

In the research of 5-oxopyrrolidine derivatives, molecular docking studies have been pivotal in identifying their potential as inhibitors of various enzymes, particularly protein kinases. nih.gov For instance, a series of novel 5-oxopyrrolidine-3-carbohydrazides were synthesized and their anticancer activity was evaluated. Molecular docking studies suggested that these compounds could act as multikinase inhibitors. nih.gov Specifically, certain derivatives showed high binding affinities to the active sites of key protein kinases like SRC and BRAF. nih.gov The docking scores, which represent the binding energy, indicated strong interactions between the ligands and the protein targets. nih.gov

Table 1: Molecular Docking Scores of 5-Oxopyrrolidine-3-carbohydrazide Derivatives against Various Protein Kinases

| Compound | Target Protein Kinase | Docking Score (kcal/mol) |

|---|---|---|

| 6 | ACK-1 | Not specified |

| 8 | MEK | Not specified |

| 12 | SCR | -11.174 |

| 12 | BRAF | -11.471 |

Data sourced from a study on novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors. nih.gov

These docking studies are instrumental in the lead optimization process, helping to save time and resources before undertaking expensive biological assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While specific QSAR models for 5-Oxopyrrolidine-3-carbonitrile were not found in the reviewed literature, the methodology is widely applied to similar heterocyclic compounds. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 2-pyrimidinecarbonitrile derivatives to understand their inhibitory activity against falcipain-3. cncb.ac.cn Such models generate contour maps that show where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are likely to increase or decrease the biological activity. mdpi.com These insights are invaluable for the rational design of new, more potent analogs. nih.gov The development of statistically significant QSAR models allows for the virtual screening of large compound libraries to identify potential new drug candidates. nih.gov

Prediction of Spectroscopic Parameters (e.g., Nuclear Magnetic Resonance Chemical Shifts)

Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com DFT calculations have become a reputable method for the prediction of 13C and 1H NMR spectra of small molecules. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data. bohrium.com

The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors using a suitable DFT functional and basis set. github.io While this is a powerful tool, it is important to note that the accuracy of the predicted shifts can be influenced by the choice of computational method, solvent modeling, and the presence of multiple conformers. nih.govgithub.io For complex molecules, a workflow involving a conformational search, geometry optimization of each conformer, and Boltzmann weighting of the predicted spectra is often employed to achieve better agreement with experimental results. github.io

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for a detailed understanding of the factors that control the reaction rate and selectivity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 5-Oxopyrrolidine-3-carbonitrile in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The protons on the pyrrolidine (B122466) ring exhibit characteristic chemical shifts and coupling patterns, allowing for the assignment of the methylene (B1212753) (CH₂) and methine (CH) protons. The amide (N-H) proton typically appears as a broader signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their functional group identity. The carbonyl carbon of the lactam, the nitrile carbon, and the carbons of the pyrrolidinone ring all resonate in distinct regions of the spectrum. For derivatives, the carbonyl carbon is typically observed around 172 ppm. researchgate.net

While specific experimental data for the parent compound is not extensively published, the expected chemical shifts can be predicted based on its structure and data from related derivatives.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-2, H-4 | ¹H | 2.5 - 3.0 | Methylene protons adjacent to carbonyl and methine |

| H-3 | ¹H | 3.2 - 3.7 | Methine proton adjacent to the nitrile group |

| N-H | ¹H | 7.5 - 8.5 | Amide proton, can be broad and solvent-dependent |

| C-2, C-4 | ¹³C | 30 - 45 | Methylene carbons of the pyrrolidine ring |

| C-3 | ¹³C | 25 - 35 | Methine carbon attached to the nitrile |

| C-5 | ¹³C | 170 - 175 | Carbonyl carbon of the lactam |

Note: Expected values are estimates and can vary based on solvent and experimental conditions.

2D NMR: For more complex derivatives of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments are crucial for unambiguously assigning all proton and carbon signals and determining through-bond correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is vital for confirming the stereochemistry and conformation of the pyrrolidine ring in substituted analogs. evitachem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. The spectrum provides direct evidence for the presence of the lactam and nitrile moieties.

The most characteristic absorption bands are:

C≡N Stretch: A sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. This peak is highly indicative of the nitrile functional group. researchgate.netevitachem.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the five-membered lactam (amide). This peak typically appears around 1670-1700 cm⁻¹. researchgate.netevitachem.com

N-H Stretch: A moderate band in the 3200-3400 cm⁻¹ region, corresponding to the amide N-H bond.

C-H Stretch: Bands corresponding to the stretching of sp³ hybridized C-H bonds are observed below 3000 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2200 - 2260 | Medium, Sharp |

| Amide (C=O) | Stretch | 1670 - 1700 | Strong, Sharp |

| Amide (N-H) | Stretch | 3200 - 3400 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places).

For this compound, the molecular formula is C₅H₆N₂O. The calculated monoisotopic mass can be compared to the experimentally measured value. A close match between the calculated and observed mass provides strong confirmation of the molecular formula and rules out other potential formulas with the same nominal mass. This technique is routinely used to confirm the identity of synthesized derivatives in research. researchgate.net

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O |

| Calculated Monoisotopic Mass ([M+H]⁺) | 111.0553 |

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction analysis on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For derivatives of this compound that are crystalline, X-ray crystallography can resolve conformational details, such as the specific puckering of the five-membered pyrrolidine ring and the dihedral angles of any substituents. researchgate.net While a crystal structure for the unsubstituted this compound is not publicly documented, this method remains the gold standard for solid-state structural confirmation of its crystalline analogs.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental to the isolation and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for larger-scale purification. A spot corresponding to the compound is visualized on a silica (B1680970) gel plate, and its retention factor (Rf) is calculated.

Column Chromatography: For the purification of the compound on a preparative scale, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent system (eluent) is passed through the column to separate the desired compound from impurities based on differential adsorption. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. The compound is passed through a column under high pressure, and a detector measures the concentration of the eluting substance over time. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Gradient systems, such as those running from aqueous acetonitrile (B52724) with trifluoroacetic acid to organic acetonitrile with trifluoroacetic acid, are often used for analyzing pyrrolidine derivatives.

Future Research Directions and Unexplored Chemical Spaces for 5 Oxopyrrolidine 3 Carbonitrile

Development of Novel and Efficient Stereoselective Synthetic Pathways

The chirality at the C3 position of the 5-oxopyrrolidine-3-carbonitrile ring is a critical determinant of its biological activity. Consequently, the development of efficient and novel stereoselective synthetic methods is a paramount research objective. Current synthetic routes often result in racemic mixtures, necessitating challenging chiral separations. Future research should focus on asymmetric synthesis to directly obtain enantiomerically pure products.

Promising strategies include:

Organocatalytic Michael Additions: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. Research into the use of chiral proline derivatives or quinine-squaramide-based catalysts could enable the enantioselective Michael addition of cyanide precursors to suitable α,β-unsaturated lactam acceptors. nih.govmetu.edu.tr The development of bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously could provide high levels of stereocontrol. metu.edu.tr

Chiral Ligand-Metal Complex Catalysis: The use of chiral transition metal complexes to catalyze the conjugate addition of cyanide sources to α,β-unsaturated precursors is another fertile ground for investigation. nih.gov Nickel- and copper-based catalysts, in particular, have shown promise in related asymmetric transformations and could be adapted for the synthesis of chiral pyroglutamonitrile derivatives. nih.gov

Enzyme-Catalyzed Resolutions: Biocatalytic methods, such as enzymatic resolution of racemic intermediates or derivatives, offer a green and highly selective alternative. Lipases or nitrile hydratases could be explored for the kinetic resolution of racemic esters or the nitrile itself, providing access to one enantiomer in high purity.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Research Focus |

| Asymmetric Organocatalysis | Proline Derivatives, Squaramides | Metal-free, environmentally benign, high enantioselectivity. nih.govmetu.edu.tr | Design of novel bifunctional catalysts for Michael additions. |

| Transition Metal Catalysis | Chiral Ni, Cu, or Pd complexes | High turnover numbers, broad substrate scope. | Development of specific ligands for cyanide addition. |

| Biocatalysis | Lipases, Nitrile Hydratases | High enantioselectivity, mild reaction conditions. | Screening for enzymes that act on the 5-oxopyrrolidine scaffold. |

Exploration of Underutilized Reactivity of the Nitrile and Lactam Moieties

The synthetic potential of this compound is largely untapped. The nitrile and lactam functional groups offer a rich playground for chemical transformations that extend beyond simple hydrolysis or reduction.

Nitrile Group Transformations: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, but its reactivity can be further exploited. rsc.org Future work could explore:

Cycloaddition Reactions: [3+2] cycloadditions with reagents like sodium azide (B81097) to form tetrazole rings, creating derivatives with significantly different biological and physicochemical properties.

Multicomponent Reactions: Using the nitrile as a component in Passerini or Ugi reactions to rapidly build molecular complexity and generate diverse compound libraries.

Reductive Chemistry: While full reduction to the amine is known, partial reduction using reagents like DIBAL-H to form the corresponding aldehyde opens a gateway to a vast array of subsequent reactions, including Wittig olefination and reductive amination. youtube.com

Lactam Moiety Reactivity: The lactam ring, while generally stable, possesses reactivity that can be harnessed.

N-H Functionalization: The lactam nitrogen can be alkylated, arylated, or acylated to introduce a wide variety of substituents, modulating the molecule's properties.

Ring-Opening and Expansion: Selective ring-opening of the lactam could yield functionalized γ-amino acids that are valuable chiral building blocks. Alternatively, ring expansion reactions could lead to the formation of larger, novel heterocyclic systems.

Thionation: Reaction with Lawesson's reagent to convert the lactam carbonyl into a thiolactam, a functional group with distinct coordination properties and reactivity, could be explored.

Integration of Machine Learning and Artificial Intelligence in Derivative Design and Synthesis Planning

Modern drug discovery and materials science are increasingly driven by computational approaches. Integrating machine learning (ML) and artificial intelligence (AI) can significantly accelerate the exploration of the chemical space around the this compound scaffold.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust 2D and 3D-QSAR models for specific biological targets. rsc.orgnih.gov By synthesizing and testing a focused library of derivatives, computational models can be built to identify the key structural features (pharmacophores) responsible for activity and to predict the potency of virtual compounds. nih.govresearchgate.net This allows for the rational design of more effective molecules before committing to synthetic efforts. researchgate.net

AI-Powered Generative Models: Employing generative adversarial networks (GANs) or other deep learning models to design novel derivatives in silico. These models can learn from existing chemical data to propose new structures with desired properties (e.g., high predicted activity, low toxicity, good synthetic accessibility).

Retrosynthetic Analysis Tools: Using AI-based platforms to predict efficient synthetic routes for novel, computationally designed derivatives. This can help chemists overcome synthetic challenges and prioritize targets that are feasible to synthesize.

Expansion of the this compound Scaffold in Complex Chemical Architecture

The this compound core can serve as a foundational building block for the assembly of more complex and rigid molecular architectures. Moving beyond simple functionalization, future research could aim to incorporate this scaffold into larger, polycyclic systems reminiscent of natural products.

Potential avenues for exploration include:

Domino and Tandem Reactions: Designing multistep, one-pot reactions that use the inherent reactivity of the scaffold to build complex heterocyclic systems. For example, an initial reaction at the nitrile could trigger a subsequent intramolecular cyclization involving the lactam ring or a substituent on the nitrogen atom.

Scaffold for Natural Product Analogs: Using the chiral this compound as a starting point for the synthesis of analogs of complex natural products. nih.gov Its rigid, chiral structure can help control the stereochemistry in subsequent bond-forming reactions.

Synthesis of Spatially Defined Structures: Incorporating the scaffold into macrocycles or "caged" compounds. nih.gov The defined stereochemistry and vectoral projection of substituents from the pyrrolidinone ring make it an excellent component for constructing molecules with precise three-dimensional arrangements. Research has shown that the 5-oxopyrrolidine scaffold is a key component in molecules targeting a range of diseases, and building more complex architectures could lead to novel therapeutic agents. nih.govmdpi.com

Investigations into Catalytic Applications of this compound Derivatives

The chiral nature of this compound makes its derivatives attractive candidates for applications in catalysis.

Organocatalysis: Drawing inspiration from the success of proline and its derivatives in organocatalysis, chiral derivatives of this compound could be developed as novel catalysts. nih.govrsc.org The secondary amine formed upon reduction of the nitrile, in conjunction with the inherent chirality of the scaffold, could be effective in catalyzing asymmetric aldol, Mannich, or Michael reactions. rsc.org

Chiral Ligands for Metal Catalysis: The nitrile and lactam carbonyl groups are potential coordination sites for metal ions. Derivatives could be synthesized to act as chiral ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or C-C bond-forming reactions. The rigid backbone of the pyrrolidinone ring could create a well-defined chiral pocket around the metal center, inducing high enantioselectivity. youtube.com

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for creating complex molecules, novel therapeutics, and innovative catalysts.

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-oxopyrrolidine-3-carbonitrile derivatives, and how can their purity be optimized?

A1. A widely used method involves diastereoselective synthesis via cyclization reactions. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates can be synthesized by reacting substituted pyridines with malononitrile derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Purity optimization includes recrystallization from ethanol or methanol and chromatographic purification (silica gel, ethyl acetate/hexane eluent). Characterization via -NMR, -NMR, and X-ray crystallography ensures structural fidelity .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

A2. Key techniques include:

- NMR spectroscopy : - and -NMR identify substituent positions and confirm cyclization. For example, the carbonyl group in the oxopyrrolidine ring typically appears at δ 170–175 ppm in -NMR .

- IR spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2200–2250 cm and carbonyl (C=O) at ~1650–1750 cm.

- X-ray crystallography : Resolves stereochemistry and confirms diastereoselectivity in cyclic derivatives .

Q. Q3. How can this compound serve as a precursor for bioactive molecules?

A3. The nitrile group enables functionalization via hydrolysis to carboxylic acids or reduction to amines. For instance, this compound derivatives are intermediates in synthesizing kinase inhibitors or antimicrobial agents. The pyrrolidone ring enhances binding to biological targets due to its rigidity and hydrogen-bonding capacity .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the diastereoselectivity in the synthesis of 5-oxopyrrolidine derivatives?

A4. Diastereoselectivity arises from steric and electronic effects during cyclization. In the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, the aryl/pyridyl substituent directs nucleophilic attack to favor the trans configuration. Computational studies (DFT) reveal transition-state stabilization via π-π stacking between aromatic groups and the intermediate enolate .

Q. Q5. How can researchers resolve contradictions in reactivity data for this compound under varying reaction conditions?

A5. Contradictions often stem from solvent polarity and catalyst choice. For example:

- Chlorination : Phosphoryl chloride (POCl) in DMF selectively chlorinates pyridine derivatives but may degrade the oxopyrrolidine ring under prolonged heating .

- Amination : Ammonium acetate in ethanol yields amino derivatives, while hydrazine hydrate produces hydrazido analogs. Kinetic vs. thermodynamic control must be assessed via time-resolved -NMR .

Q. Q6. What strategies optimize the yield of trifluoromethyl-substituted this compound analogs?

A6. Key strategies include:

Q. Q7. How do computational methods aid in predicting the biological activity of this compound derivatives?

A7. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases). QSAR studies correlate electronic parameters (Hammett σ) with antimicrobial efficacy. For example, electron-withdrawing groups on the aryl ring enhance activity by increasing electrophilicity at the nitrile group .

Q. Q8. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

A8. Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.